![molecular formula C11H10N2O2S B1275368 2-(benzylamino)-1,3-thiazole-4-carboxylic Acid CAS No. 165682-79-1](/img/structure/B1275368.png)
2-(benzylamino)-1,3-thiazole-4-carboxylic Acid
Overview
Description
The compound "2-(benzylamino)-1,3-thiazole-4-carboxylic Acid" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of the benzylamino group and carboxylic acid moiety in the compound suggests potential for bioactivity and the possibility of further chemical modifications .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the condensation of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in refluxing acetonitrile, which yields substituted 2-amino thiazoles . Another method reported the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives through a series of reactions that confirmed their structures by melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . These methods provide a foundation for the synthesis of the compound , although the specific synthesis route for "2-(benzylamino)-1,3-thiazole-4-carboxylic Acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and further analyzed by X-ray diffraction. Theoretical calculations using density functional theory (DFT) were also employed to optimize the molecular geometry and investigate the molecular electrostatic potential (MEP) map, confirming hydrogen bonding sites within the molecule .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. For example, the reaction of 2-amino-4-(4'-hydroxyphenyl) thiazole with various aldehydes formed substituted benzylideneamino thiazoles, which were further glucosylated to produce O-glucosides . Additionally, a one-pot, four-component reaction involving condensation of various reagents in dry alcohol under reflux conditions was used to synthesize pyranone derivatives containing a thiazolyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their functional groups and molecular structure. The presence of amino and carboxylic acid groups in "2-(benzylamino)-1,3-thiazole-4-carboxylic Acid" suggests that it would exhibit both basic and acidic properties, respectively. The compound's solubility, melting point, and reactivity would be determined by these functional groups and the overall molecular architecture. The biological activities of similar thiazole derivatives have been evaluated, with some exhibiting good fungicidal and antiviral activities .
Scientific Research Applications
Chemical Synthesis and Structure Analysis
- 2-(Benzylamino)-1,3-thiazole-4-carboxylic acid derivatives have been utilized in the field of chemical synthesis. For instance, Golankiewicz et al. (1985) explored the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, resulting in substituted aminothiazoles (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).
Biological Activity and Drug Discovery
- The compound and its derivatives have been investigated for various biological activities. For example, Li Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and evaluated their fungicidal and antivirus activities, demonstrating significant potential in these areas (Li Fengyun et al., 2015).
Synthesis of Novel Derivatives and Analogs
- There is ongoing research in synthesizing novel derivatives and analogs of this compound. For example, Durcik et al. (2020) described an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are significant as new building blocks in drug discovery (Durcik et al., 2020).
Antibacterial and Antifungal Properties
- The antibacterial and antifungal properties of these compounds are also of significant interest. For instance, Ameya Chavan et al. (2007) conducted a study on N-substituted-3-chloro-2-azetidinones, which included an evaluation of the antibacterial activity of 2-aminobenzothiazole-6-carboxylic acid derivatives (Ameya Chavan & Pai, 2007).
Potential in Corrosion Inhibition
- The compound has shown potential in corrosion inhibition. A study by Turuvekere K. Chaitra et al. (2016) on thiazole hydrazones derived from 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid demonstrated their effectiveness in preventing mild steel corrosion in acid media (Turuvekere K. Chaitra et al., 2016).
Anticancer Research
- Additionally, the compound's derivatives have been investigated for their potential anticancer properties. Palkar et al. (2015) synthesized a series of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives and evaluated their anticancer activity, indicating significant promise in this field (Palkar et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(benzylamino)-1,3-thiazole-4-carboxylic Acid” could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the prevalence of thiazole rings in many drugs .
properties
IUPAC Name |
2-(benzylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)9-7-16-11(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFYNYLHAGNTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234140 | |
Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
165682-79-1 | |
Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165682-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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